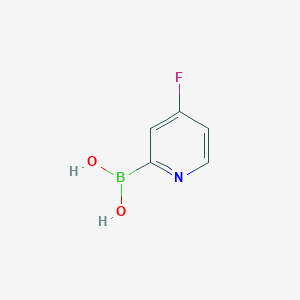![molecular formula C14H15NO3 B111856 (3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-63-0](/img/structure/B111856.png)
(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been identified as having significant potential in cancer treatment due to their ability to interfere with various biological pathways involved in tumor growth and metastasis. The specific compound may be researched for its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, or targeting specific receptors or enzymes associated with cancer .
Antioxidant Properties
The antioxidant properties of quinoline compounds are of interest due to their ability to neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases. Research into the antioxidant capacity of this compound could lead to its application in preventing or treating conditions caused by oxidative damage .
Anti-Inflammatory Uses
Quinoline derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in the treatment of inflammatory disorders. Studies could explore the mechanism of action of (3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid in modulating inflammatory responses and its potential therapeutic applications .
Antimalarial Activity
The quinoline nucleus is a core structure in many antimalarial drugs. Research into the antimalarial activity of this compound could involve evaluating its efficacy against different stages of the malaria parasite’s lifecycle and its potential to overcome resistance to existing antimalarial drugs .
Anti-SARS-CoV-2 Potential
Given the ongoing global impact of COVID-19, there is a continuous search for new therapeutic agents. Quinoline derivatives have been investigated for their potential to inhibit SARS-CoV-2. This compound could be part of studies aiming to discover novel treatments for COVID-19 by targeting viral entry, replication, or other aspects of the viral lifecycle .
Antituberculosis Applications
Tuberculosis remains a major global health challenge, and new drugs are needed to combat multidrug-resistant strains. The compound’s potential antituberculosis activity could be explored through its interaction with mycobacterial enzymes or pathways critical to the survival of the tuberculosis bacterium .
Alkaline Phosphatase Inhibition
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases, which are enzymes involved in various physiological and pathological processes. Research into the inhibitory effects of this compound on different forms of alkaline phosphatase could lead to the development of new treatments for diseases related to enzyme dysregulation .
Chemical Synthesis and Green Chemistry
The synthesis of quinoline derivatives, including the compound , is of significant interest in the field of green chemistry. Efforts to develop more sustainable and eco-friendly synthetic routes for these compounds are crucial. Research could focus on one-pot reactions, solvent-free conditions, and the use of safe, reusable catalysts to minimize environmental impact .
Mechanism of Action
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects
properties
IUPAC Name |
(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-8-5-6-12-11(7-8)9-3-2-4-10(9)13(15-12)14(16)17/h2-3,5-7,9-10,13,15H,4H2,1H3,(H,16,17)/t9-,10+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSOIZZSGQKUTA-CWSCBRNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)

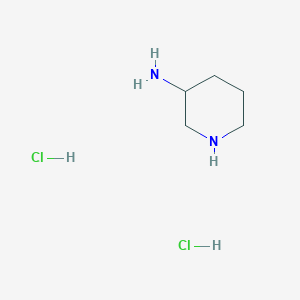
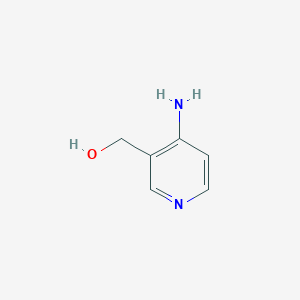
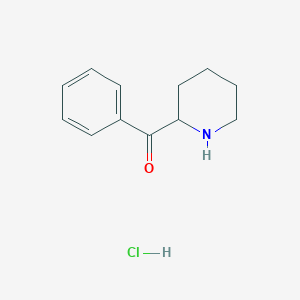
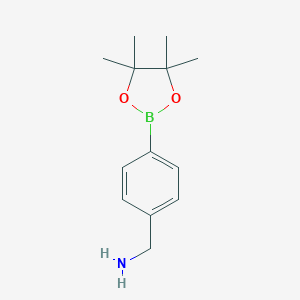


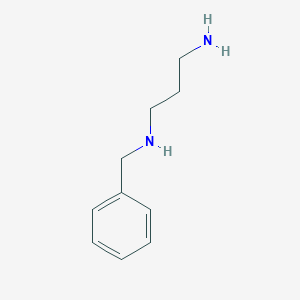
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)
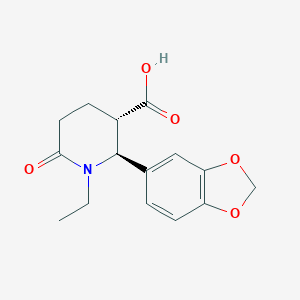
![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)
